molecular formula C8H8BNO6 B577373 4-Acetoxy-3-nitrophenylboronic acid CAS No. 1217501-24-0

4-Acetoxy-3-nitrophenylboronic acid

Cat. No. B577373
CAS RN: 1217501-24-0
M. Wt: 224.963
InChI Key: LTPFDMOIHFZVAD-UHFFFAOYSA-N
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Description

4-Acetoxy-3-nitrophenylboronic acid is a chemical compound with the molecular formula C8H8BNO6 . It has an average mass of 224.963 Da and a monoisotopic mass of 225.044464 Da . It is also known by its IUPAC name, (4-Acetoxy-3-nitrophenyl)boronic acid .


Molecular Structure Analysis

The molecular structure of 4-Acetoxy-3-nitrophenylboronic acid consists of a phenyl ring substituted with a nitro group, an acetoxy group, and a boronic acid group . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

While specific reactions involving 4-Acetoxy-3-nitrophenylboronic acid are not available, boronic acids are known to participate in various types of reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxy-3-nitrophenylboronic acid include a molecular weight of 224.97 . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Catalytic Protodeboronation

4-Acetoxy-3-nitrophenylboronic acid serves as a valuable building block in organic synthesis. While protodeboronation of alkyl boronic esters is not well-developed, recent research has explored its catalytic protodeboronation potential. By utilizing a radical approach, this compound enables the removal of the boron moiety from primary, secondary, and tertiary alkyl boronic esters. Notably, it pairs well with a Matteson–CH₂–homologation, allowing for formal anti-Markovnikov alkene hydromethylation—an essential transformation previously unexplored .

Oxidative Carbocyclization and Arylation

Researchers have harnessed 4-Acetoxy-3-nitrophenylboronic acid for oxidative carbocyclization and arylation reactions. These processes involve the formation of carbon–carbon bonds, leading to the synthesis of complex molecules. The compound acts as a reactant in these transformations, contributing to the construction of biologically active compounds and other valuable products .

Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings

In the realm of transition-metal-catalyzed reactions, 4-Acetoxy-3-nitrophenylboronic acid participates in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings. These reactions facilitate the coupling of aryl and heteroaryl boronic acids with aryl halides, enabling the creation of diverse aryl-aryl bonds. Such cross-coupling reactions are essential in medicinal chemistry and materials science .

Ruthenium-Catalyzed Direct Arylation of Benzylic Sp³ Carbons

The compound also finds application in ruthenium-catalyzed direct arylation reactions. Specifically, it enables the introduction of aryl groups onto benzylic sp³ carbons of acyclic amines. This transformation provides a versatile method for modifying organic molecules, potentially impacting drug discovery and synthetic chemistry .

Diels-Alder and C-H Activation Reactions

Researchers have explored 4-Acetoxy-3-nitrophenylboronic acid in Diels-Alder reactions and C-H activation processes. These reactions allow for the construction of complex cyclic structures and the functionalization of aromatic compounds. The compound’s reactivity contributes to the diversity of available synthetic methods .

Regioselective Suzuki-Miyaura Coupling and Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulations

Lastly, the compound plays a role in regioselective Suzuki-Miyaura coupling reactions. These couplings facilitate the formation of carbon-carbon bonds between boronic acids and aryl or heteroaryl halides. Additionally, it participates in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation reactions, leading to the synthesis of complex heterocyclic compounds .

Safety and Hazards

The safety data sheet for 4-Acetoxy-3-nitrophenylboronic acid suggests that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also recommended to wash hands before breaks and immediately after handling the product .

properties

IUPAC Name

(4-acetyloxy-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPFDMOIHFZVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675412
Record name [4-(Acetyloxy)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3-nitrophenylboronic acid

CAS RN

1217501-24-0
Record name [4-(Acetyloxy)-3-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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